Emetine

Übersicht

Beschreibung

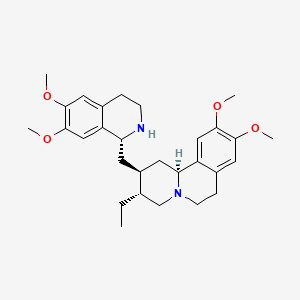

Emetine is a natural alkaloid derived from the root of the ipecacuanha plant, commonly known as ipecac. It has been historically used as an anti-protozoal agent and an emetic to induce vomiting. The compound is known for its potent biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Emetine can be synthesized through the methylation of cephaeline, another alkaloid found in ipecac root. The synthetic process involves several steps, including extraction, purification, and freeze-drying .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the alkaloid from the ipecac root. The process includes:

Extraction: The ipecac root is processed to extract the total alkaloids.

Purification: The extracted alkaloids are purified to isolate this compound.

Freeze-Drying: The purified this compound is then freeze-dried to obtain a stable product.

Analyse Chemischer Reaktionen

Types of Reactions: Emetine undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its therapeutic properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Solvents: Organic solvents like methanol, ethanol, and chloroform are commonly used in these reactions.

Major Products:

Dehydrothis compound: Formed through oxidation, dehydrothis compound retains the anti-protozoal properties of this compound but with reduced side effects.

Various Substituted Derivatives: These derivatives can have enhanced or modified biological activities depending on the introduced functional groups.

Wissenschaftliche Forschungsanwendungen

Case Studies

A notable study utilized an AML xenotransplantation model to assess emetine's in vivo effects. Mice treated with this compound showed a significant reduction in leukemic burden, evidenced by decreased engraftment of human CD45-positive cells in bone marrow and peripheral blood .

This compound Against SARS-CoV-2

This compound has emerged as one of the most potent anti-SARS-CoV-2 agents identified to date. Its effectiveness is attributed to:

- Inhibition of Viral Replication : this compound exhibits strong antiviral activity with sub-micromolar effective concentration (EC50) values against SARS-CoV-2 . In vitro pharmacokinetic studies revealed that lung concentrations significantly exceed the EC50, suggesting substantial therapeutic potential .

- Anti-inflammatory Effects : The compound also possesses anti-inflammatory properties that may mitigate hyper-inflammatory responses associated with COVID-19 .

Clinical Trials and Safety Concerns

Due to concerns about cardiotoxicity at high doses, clinical trials have utilized very low doses of this compound for COVID-19 treatment. Research indicates that while these doses may limit efficacy, they are necessary to minimize adverse effects .

Drug Repositioning

This compound's established safety profile allows for its repositioning in treating other diseases beyond its traditional uses. Ongoing research aims to explore its potential applications in various therapeutic areas, including:

- Chronic Inflammatory Diseases : Investigating its anti-inflammatory properties further could yield new treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

- Combination Therapies : Combining this compound with other agents may enhance its therapeutic effects while mitigating side effects.

Wirkmechanismus

Emetine exerts its effects primarily by inhibiting protein synthesis. It binds to the 40S subunit of the ribosome, preventing the translocation of mRNA and tRNA, which is essential for protein synthesis . This inhibition leads to the disruption of various cellular processes, ultimately causing cell death. In the context of its antiviral activity, this compound interferes with viral replication by inhibiting the synthesis of viral proteins .

Vergleich Mit ähnlichen Verbindungen

Cephaeline: A desmethyl analog of emetine, also found in ipecac root.

Dehydrothis compound: A synthetic analog of this compound with a double bond next to the ethyl group.

Uniqueness of this compound: this compound is unique due to its potent biological activities across various domains, including its ability to inhibit protein synthesis, its antiviral properties, and its effectiveness as an anticancer agent. Its broad spectrum of activity and historical significance in medicine make it a compound of great interest in scientific research and pharmaceutical development .

Biologische Aktivität

Emetine, an alkaloid derived from the Ipecacuanha plant, has garnered significant attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and recent research findings.

This compound primarily exerts its effects through the inhibition of protein synthesis and nucleic acid synthesis. Key findings include:

- Inhibition of Protein Synthesis : this compound irreversibly inhibits protein synthesis in HeLa cells by depleting free ribosomes, which leads to an increase in polyribosomes. In contrast, this inhibition is reversible in Chinese hamster ovary (CHO) cells .

- Impact on RNA Synthesis : this compound has been shown to inhibit viral RNA synthesis in poliovirus-infected HeLa cells in a dose-dependent manner. This inhibition progresses from reversible to irreversible depending on the RNA species involved .

- Effects on Mitochondrial Function : In mouse liver cells, this compound selectively inhibits mitochondrial protein synthesis, highlighting its potential impact on cellular metabolism .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various tumor types:

- Cytotoxic Effects : Studies have reported this compound's cytotoxic effects against malignant tumors such as osteosarcoma, gastric cancer, and breast cancer. Clinical trials in the 1970s indicated mixed results, with some patients experiencing disease stabilization and symptom relief .

- Mechanisms in Gastric Cancer : In gastric cancer cell lines (MGC803 and HGC-27), this compound exhibited IC50 values of 0.0497 μM and 0.0244 μM respectively. It was found to inhibit cell proliferation and induce apoptosis via multiple signaling pathways including MAPK and PI3K/AKT .

Effects on Leukemia

Recent studies have highlighted this compound's potential against acute myeloid leukemia (AML):

- Inhibition of AML Stem Cells : this compound inhibits AML stem/progenitor cells by inducing oxidative stress and differentiation while inhibiting NF-κB signaling. In vivo studies using an AML xenotransplantation model showed a significant reduction in leukemic burden following this compound treatment .

Antiviral Activity

This compound has also been explored for its antiviral properties:

- SARS-CoV-2 Inhibition : this compound has shown potent antiviral activity against SARS-CoV-2 with an EC50 value as low as 0.007 μM. It acts primarily by inhibiting viral RNA and protein synthesis without affecting other stages of the viral life cycle . Additionally, it has demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines like IL-6 and TNFα in macrophages .

Summary of Research Findings

Case Studies

- Gastric Cancer Model : In vitro studies showed this compound significantly inhibited growth and induced apoptosis in gastric cancer cell lines, with detailed RNA sequencing revealing extensive gene expression changes associated with its action .

- AML Treatment : An animal model demonstrated that this compound treatment led to a marked decrease in human CD45-positive cells within the bone marrow, indicating selective targeting of leukemia cells .

- COVID-19 Clinical Trials : Preliminary studies suggested that low-dose this compound could reduce viral titers in patients with COVID-19, showcasing its potential as a therapeutic option during viral outbreaks .

Eigenschaften

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVVAXYIELKVAI-CKBKHPSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

316-42-7 (di-hydrochloride) | |

| Record name | Emetine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022980 | |

| Record name | Emetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

EMETINE PREVENTED PROTEIN SYNTHESIS /IN ANIMAL CELLS/ BY INHIBITING TRANSLOCATION OF PEPTIDYL-TRNA FROM ACCEPTOR SITE TO DONOR SITE ON RIBOSOME. EMETINE ... INHIBITS PROTEIN SYNTHESIS IN EUKARYOTES BUT NOT IN PROCARYOTES., Emetine is a direct myotoxin that inhibits protein synthesis, disrupts mitochondrial oxidative phosphorylation, and produces both skeletal and cardiac myopathies., EMETINE CAUSES DEGENERATION OF NUCLEUS & RETICULATION OF CYTOPLASM OF AMEBAE; IT IS THOUGHT TO ERADICATE PARASITES BY INTERFERING WITH MULTIPLICATION OF TROPHOZOITES. | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE AMORPHOUS POWDER | |

CAS No. |

483-18-1, 316-42-7 | |

| Record name | (-)-Emetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emetine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8D5EPO80M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

74 °C | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of emetine?

A1: this compound is a potent inhibitor of protein synthesis. It binds to the 40S ribosomal subunit of eukaryotic cells, specifically at the chain elongation site, and prevents the translocation of peptidyl-tRNA, thereby halting protein synthesis. [, , , ]

Q2: Does this compound affect protein synthesis in all cell types equally?

A2: While this compound effectively inhibits protein synthesis in various eukaryotic cells, including mammalian cells, yeast, and plants, some species demonstrate greater sensitivity than others. For example, HeLa cells and gametophytes of Anemia phylitidis exhibit significant protein synthesis inhibition at this compound concentrations below 10-6 M. []

Q3: Besides protein synthesis inhibition, what other cellular pathways does this compound affect?

A4: this compound has been shown to interact with several other cellular pathways. It can activate p38 mitogen-activated protein kinase (MAPK) and inhibit extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and β-catenin signaling pathways. [, ] this compound can also influence MDM2-p53 and MDM2-IE2 interactions through ribosomal processing S14 (RPS14). []

Q4: How does this compound impact viral replication?

A5: this compound exhibits antiviral activity by disrupting the interaction between viral mRNA and eukaryotic translation initiation factor 4E (eIF4E), a cellular cap-binding protein crucial for protein translation initiation. This effectively inhibits viral protein synthesis. [] In the case of human cytomegalovirus (HCMV), this compound inhibits viral replication after entry but before DNA replication, leading to decreased viral protein expression. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C29H40N2O4 and a molecular weight of 480.64 g/mol.

Q6: How do structural modifications of this compound affect its activity?

A7: Structural modifications can significantly impact this compound's activity. For instance, (-)-R,S-dehydrothis compound, a synthetic analog of this compound dihydrochloride, exhibits higher potency against Plasmodium falciparum compared to (-)-S,S-dehydroisothis compound due to a configuration change at the C-1' position. [] Similarly, when this compound is conjugated to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer via a biodegradable linker, it shows reduced toxicity while retaining anticancer activity. []

Q7: What is the significance of the C-1' position in this compound for its activity?

A8: The configuration at the C-1' position in this compound is crucial for its interaction with the ribosome. A change in configuration at this position can significantly impact its binding affinity and subsequently its potency, as observed with the dehydrothis compound diastereomers. []

Q8: How stable is this compound under different conditions?

A9: this compound can degrade under certain conditions, particularly photochemically. Analytical methods like thin-layer chromatography followed by ultraviolet spectrophotometry are required to accurately determine this compound concentration in the presence of its degradation products. []

Q9: How is this compound distributed in the body following administration?

A10: Following administration, this compound displays preferential distribution to tissues over plasma, with significantly higher concentrations observed in the lungs compared to other organs. [, ] This characteristic makes it a potentially valuable therapeutic agent for pulmonary infections.

Q10: How is this compound eliminated from the body?

A11: this compound is primarily excreted in urine, with a significant portion (up to 40%) eliminated as unchanged drug within 24 hours after a single intraperitoneal injection. []

Q11: What are the in vitro effects of this compound on cancer cells?

A12: this compound exhibits significant anticancer activity in vitro. It inhibits the viability and proliferation of various cancer cell lines, including leukemia, melanoma, and osteosarcoma. [, , ] It also induces apoptosis in these cells via caspase activation and inhibits their migration and invasion capabilities. []

Q12: Has this compound's anticancer activity been demonstrated in vivo?

A13: Yes, HPMA copolymer-emetine conjugates have shown promising antitumor activity in vivo. In a mouse model bearing L1210 tumors, the conjugate containing a non-biodegradable linker significantly prolonged the survival time of the animals. []

Q13: Has this compound shown efficacy against viral infections in animal models?

A14: Yes, this compound has demonstrated efficacy in a mouse model infected with murine cytomegalovirus (MCMV). It effectively suppressed viral replication and was well-tolerated in the animals. [] Furthermore, in an embryonated chicken egg infection model, this compound treatment protected the embryos against lethal challenge with infectious bronchitis virus (IBV), a type of avian coronavirus. []

Q14: Are there known mechanisms of resistance to this compound?

A15: Yes, resistance to this compound has been observed in several organisms, including Entamoeba histolytica and Chinese hamster ovary cells. In E. histolytica, resistance is associated with the overexpression of a P-glycoprotein homolog, a plasma membrane pump that actively removes hydrophobic drugs from the cell. []

Q15: What are the genetic determinants of this compound resistance in Chinese hamster ovary cells?

A16: In Chinese hamster ovary (CHO) cells, this compound resistance is linked to specific mutations in the gene encoding ribosomal protein S14. These mutations alter the structure of the S14 protein, leading to reduced binding affinity for this compound and subsequent resistance. [, ]

Q16: What are the known toxicities associated with this compound?

A17: this compound is known to have cardiotoxic effects, particularly with prolonged use or at high doses. [, ] This toxicity limits its clinical application, especially for long-term treatments.

Q17: Are there any strategies to mitigate this compound's toxicity?

A18: One strategy to potentially reduce this compound's toxicity is through the development of drug delivery systems that can target the drug specifically to the desired site of action, thus minimizing its exposure to other tissues, such as the heart. []

Q18: What analytical methods are used to quantify this compound in biological samples?

A19: Spectrophotofluorometry is a commonly used method for the quantitative determination of this compound in animal tissues. This method offers high sensitivity, allowing for the detection of this compound at concentrations as low as 0.5 µg/g of tissue. [] High-performance liquid chromatography (HPLC) coupled with chemiluminescence detection is another sensitive method used to quantify this compound, particularly when complexed with this compound-dithiocarbamate. This technique allows for the analysis of this compound at sub-ppb levels in various matrices, including water and biological samples. []

Q19: When was this compound first isolated and used medicinally?

A20: Ipecacuanha, the plant from which this compound is derived, was introduced to Europe from Brazil in the 17th century. While a mixture of alkaloids from ipecacuanha was isolated in 1817, pure this compound was not successfully prepared until the early 1900s. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.